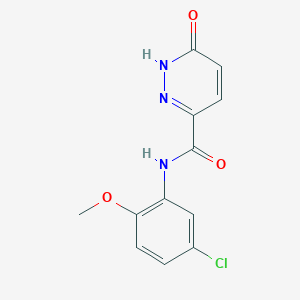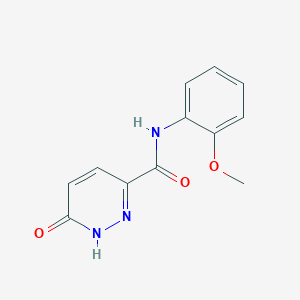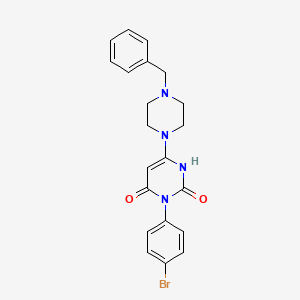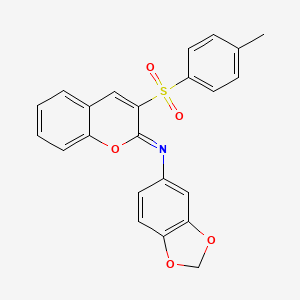
(2Z)-2-(benzenesulfonyl)-3-(methylsulfanyl)-3-(piperidin-1-yl)prop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-2-(benzenesulfonyl)-3-(methylsulfanyl)-3-(piperidin-1-yl)prop-2-enenitrile (BMSPP) is a novel compound that has recently gained attention in the scientific community due to its potential applications in various research areas. BMSPP is an organosulfur compound that has been found to possess a variety of properties, including antimicrobial, antioxidant, and anti-inflammatory activities. BMSPP has also been shown to have potential applications in the field of drug discovery and development, as well as in the development of therapeutic agents for the treatment of various diseases.
Aplicaciones Científicas De Investigación
(2Z)-2-(benzenesulfonyl)-3-(methylsulfanyl)-3-(piperidin-1-yl)prop-2-enenitrile has been studied for its potential applications in various scientific research areas. For example, this compound has been found to possess antimicrobial activity against a variety of bacteria, including Staphylococcus aureus and Escherichia coli. This compound has also been shown to possess antioxidant activity and to have anti-inflammatory effects. In addition, this compound has been studied for its potential applications in the field of drug discovery and development, as well as for its potential use as a therapeutic agent for the treatment of various diseases.
Mecanismo De Acción
The exact mechanism of action of (2Z)-2-(benzenesulfonyl)-3-(methylsulfanyl)-3-(piperidin-1-yl)prop-2-enenitrile is not yet fully understood. However, it is believed that this compound exerts its antimicrobial activity by interfering with the bacterial cell membrane and disrupting its integrity. This compound has also been suggested to act as an antioxidant by scavenging free radicals, and to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in various organisms, including bacteria, plants, and animals. In bacteria, this compound has been found to possess antimicrobial activity, as well as antioxidant and anti-inflammatory effects. In plants, this compound has been found to possess antioxidant and anti-inflammatory effects, as well as to have potential applications in the field of plant growth and development. In animals, this compound has been found to possess antioxidant and anti-inflammatory effects, as well as to have potential applications in the field of drug discovery and development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using (2Z)-2-(benzenesulfonyl)-3-(methylsulfanyl)-3-(piperidin-1-yl)prop-2-enenitrile in laboratory experiments is its low cost and availability. This compound is relatively easy to synthesize and can be obtained from commercial sources at low cost. The main limitation of using this compound in laboratory experiments is its instability in aqueous solutions, which means that it must be used immediately after synthesis.
Direcciones Futuras
The potential future directions for (2Z)-2-(benzenesulfonyl)-3-(methylsulfanyl)-3-(piperidin-1-yl)prop-2-enenitrile include further research into its mechanism of action and its potential applications in the field of drug discovery and development. In addition, further research into the biochemical and physiological effects of this compound in various organisms is needed to better understand its potential therapeutic applications. Additionally, further research into the synthesis of this compound and the optimization of its synthesis conditions is needed to improve its availability and cost-effectiveness. Finally, further research into the potential toxicity of this compound is also needed to ensure its safety for use in laboratory experiments and potential therapeutic applications.
Métodos De Síntesis
The synthesis of (2Z)-2-(benzenesulfonyl)-3-(methylsulfanyl)-3-(piperidin-1-yl)prop-2-enenitrile has been reported by several research groups. The most common method involves the reaction of benzenesulfonyl chloride with methylsulfanyl piperidine in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction is carried out in an aqueous solution at room temperature and yields this compound in good yields. Other methods for the synthesis of this compound have also been reported, including the reaction of piperidine with benzenesulfonyl chloride in the presence of a base, such as potassium carbonate, and the reaction of piperidine with methylsulfanyl chloride in the presence of a base, such as sodium hydroxide.
Propiedades
IUPAC Name |
(Z)-2-(benzenesulfonyl)-3-methylsulfanyl-3-piperidin-1-ylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S2/c1-20-15(17-10-6-3-7-11-17)14(12-16)21(18,19)13-8-4-2-5-9-13/h2,4-5,8-9H,3,6-7,10-11H2,1H3/b15-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFNGUXVGXNUUKL-PFONDFGASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=C(C#N)S(=O)(=O)C1=CC=CC=C1)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS/C(=C(/C#N)\S(=O)(=O)C1=CC=CC=C1)/N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-methylpropanoate](/img/structure/B6431440.png)
![6-hydroxy-7-methyl-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one](/img/structure/B6431447.png)

![N-[(2-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6431459.png)
![N-[(2-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6431466.png)
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B6431475.png)

![4-[4-(4-methoxyphenyl)-1H-pyrazol-3-yl]benzene-1,3-diol](/img/structure/B6431485.png)


![2-phenoxy-N'-[(1E)-[4-(propan-2-yl)phenyl]methylidene]acetohydrazide](/img/structure/B6431516.png)
![(E)-N-[(5-nitrothiophen-2-yl)methylidene]hydroxylamine](/img/structure/B6431517.png)
![ethyl 2-{[(3Z)-2-carbamoyl-3H-benzo[f]chromen-3-ylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6431519.png)
![(2Z)-2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)imino]-6-methoxy-2H-chromene-3-carboxamide](/img/structure/B6431522.png)